
4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrazole family and is known for its unique chemical properties, which make it an ideal candidate for use in many different applications. In
Applications De Recherche Scientifique
4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole has many potential applications in scientific research. One of the primary applications is in the development of new drugs. This compound has been shown to have significant biological activity, including anti-inflammatory and anti-cancer properties. Additionally, it has been used in the development of new pesticides and herbicides due to its ability to inhibit the growth of certain plant species.
Mécanisme D'action
The mechanism of action of 4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects
4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models and inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have low toxicity, making it a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole is its high yield synthesis method, which makes it an efficient and cost-effective compound for use in lab experiments. Additionally, it has low toxicity, making it a safe compound for use in animal models. However, one of the limitations is that the mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
There are many future directions for the use of 4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole in scientific research. One potential direction is in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, it could be used in the development of new pesticides and herbicides for agricultural applications. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis method of 4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-1-ethyl-5-hydrazinyl-1H-pyrazole with isopropoxymethyl chloride in the presence of a base. The reaction takes place in a solvent, such as dimethyl sulfoxide, and under controlled conditions to ensure the formation of the desired product. The yield of the synthesis method is typically high, making it an efficient and cost-effective process.
Propriétés
IUPAC Name |
4-bromo-1-ethyl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-4-12-9(6-13-7(2)3)8(10)5-11-12/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRHVAMCBYLZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2751247.png)
![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2751248.png)
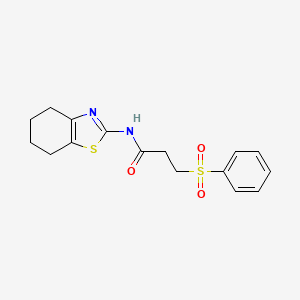
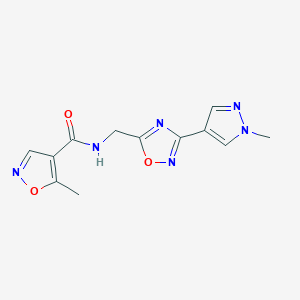
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]](/img/structure/B2751252.png)
![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-methylsulfanylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2751258.png)
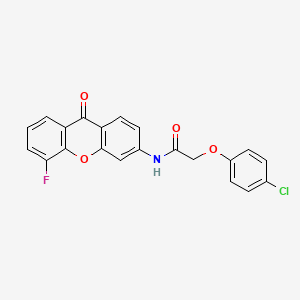
![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)
![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)
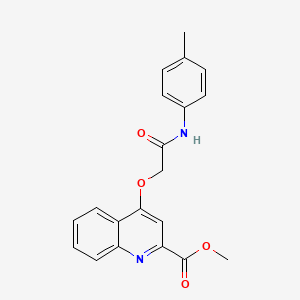
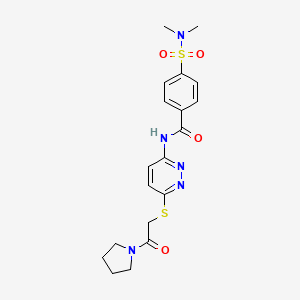
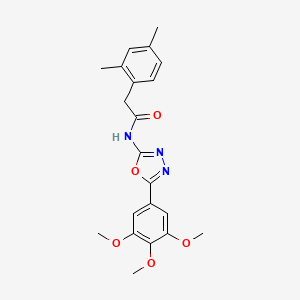
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)